molecular formula C9H14N2O2 B1437469 3-[(2-Furylmethyl)amino]-N-methylpropanamide CAS No. 1040691-63-1

3-[(2-Furylmethyl)amino]-N-methylpropanamide

Cat. No. B1437469
M. Wt: 182.22 g/mol
InChI Key: QYBZRIWMLGYRHB-UHFFFAOYSA-N
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Description

“3-[(2-Furylmethyl)amino]-N-methylpropanamide” is a chemical compound with the molecular formula C9H14N2O2 . It is also known as Furfurylamino Acid.


Molecular Structure Analysis

The molecular weight of “3-[(2-Furylmethyl)amino]-N-methylpropanamide” is 182.22 g/mol .


Physical And Chemical Properties Analysis

“3-[(2-Furylmethyl)amino]-N-methylpropanamide” is a solid .

Scientific Research Applications

Industrial and Fine Organic Synthesis

Amino-1,2,4-triazoles, including compounds with similar structures to 3-[(2-Furylmethyl)amino]-N-methylpropanamide, are crucial raw materials in the industry of fine organic synthesis. These compounds are extensively used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, which could potentially include derivatives of 3-[(2-Furylmethyl)amino]-N-methylpropanamide, are gaining attention for biomedical applications. These polymers, including dendrimers, dendrigrafts, and hyperbranched polymers, are evaluated for their use as delivery vehicles for genes and drugs due to their biocompatibility, biodegradability, and the metabolizable nature of their degradation products. Their small size is particularly advantageous for the delivery of inhalable drugs (Thompson & Scholz, 2021).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) and related structures, potentially similar to 3-[(2-Furylmethyl)amino]-N-methylpropanamide, are essential in supramolecular chemistry. BTAs are known for their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior, which allows full utilization in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, showcasing the versatile nature of such compounds (Cantekin et al., 2012).

properties

IUPAC Name

3-(furan-2-ylmethylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-10-9(12)4-5-11-7-8-3-2-6-13-8/h2-3,6,11H,4-5,7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBZRIWMLGYRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Furylmethyl)amino]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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